molecular formula C15H22N2O6 B1447177 N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate CAS No. 1887197-42-3

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate

Cat. No. B1447177
M. Wt: 326.34 g/mol
InChI Key: NHBNQZOZYCCDJW-JZKFLRDJSA-N
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Description

'N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate (C17H20N2O4) is a versatile compound used in many scientific experiments and applications. It is an organic compound consisting of a benzyloxy group attached to a hydrazide formohydrazide group, with an oxalate group attached to the nitrogen atom. This compound has been widely studied and used in many scientific experiments due to its unique properties.

Scientific Research Applications

Oxalate Decomposition and Applications

Oxalate compounds, including those with complex organic structures, are often studied for their decomposition pathways and the properties of their decomposition products. For instance, plutonium (IV) oxalates are explored for their role in industrial processes, where their thermal decomposition is used to produce plutonium dioxide powders, a crucial step in nuclear fuel reprocessing and waste treatment (Orr, Sims, & Taylor, 2015). This illustrates the importance of understanding oxalate decompositions in high-precision industries.

Benzylpiperazine and Pharmaceutical Research

Benzylpiperazine (BZP), although not directly related to the query compound, represents a class of compounds with significant bioactivity. It has been studied for its stimulant and euphoric effects, akin to those of methylenedioxymethamphetamine (MDMA). Research into BZP and related compounds provides insight into the potential neurological effects and abuse liability of similar organic molecules (Johnstone, Lea, Brennan, Schenk, Kennedy, & Fitzmaurice, 2007). This highlights the relevance of studying complex organic molecules for their potential therapeutic or adverse effects on human health.

properties

IUPAC Name

oxalic acid;N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.C2H2O4/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12;3-1(4)2(5)6/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16);(H,3,4)(H,5,6)/t11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBNQZOZYCCDJW-JZKFLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)NNC=O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC=O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate

CAS RN

1887197-42-3
Record name Hydrazinecarboxaldehyde, 2-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1887197-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate
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